![molecular formula C11H13ClF3N B3089704 2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride CAS No. 1197232-77-1](/img/structure/B3089704.png)
2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
Overview
Description
2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1197232-77-1 . It has a molecular weight of 251.68 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, can be achieved through various synthetic strategies . One common approach involves ring construction from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The IUPAC name for this compound is 2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride . Its InChI code is 1S/C11H12F3N.ClH/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H . This indicates the presence of a pyrrolidine ring substituted with a 4-(trifluoromethyl)phenyl group.Chemical Reactions Analysis
Pyrrolidine derivatives, including this compound, are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional coverage .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
The synthesis of fluorinated derivatives of sigma-1 receptor modulators, such as the structural derivative 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide, demonstrates the utility of related compounds in medicinal chemistry. The transformation of N-Boc-protected precursors through ozonation and catalytic hydrogenation to introduce fluorinated groups is a key step in synthesizing these modulators, which could potentially impact neurological and psychiatric disorders treatment (J. Kuznecovs et al., 2020).
Materials Science
In materials science, the synthesis of organosoluble, thermally stable, and hydrophobic polyimides from derivatives containing pyrrolidine groups indicates the relevance of such compounds in developing advanced polymers. These polymers exhibit high thermal stability, excellent hydrophobicity, and amorphous structure, making them suitable for various industrial applications, including coatings and electronic materials (Xiaohua Huang et al., 2017).
Catalysis
The use of pyrrolidine derivatives in catalysis is highlighted by the synthesis of half-sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives of pyrrolidine. These complexes are utilized as catalysts for organic reactions, including Heck and Suzuki-Miyaura coupling reactions, and oxidation of primary and secondary alcohols, demonstrating the versatility of pyrrolidine-containing compounds in facilitating various chemical transformations (Pradhumn Singh et al., 2009).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVVDNXOJJAMDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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